[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a pyrrolidine core substituted with a methyl-carbamic acid tert-butyl ester group and an (S)-2-aminopropionyl side chain. The compound’s stereochemistry (S-configuration at the propionyl group) may influence its biological interactions, particularly in enzyme-binding or receptor-mediated processes.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-6-11(9-17)8-16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLQVKBUXONRE-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known by its chemical name, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound features a pyrrolidine ring and is classified under carbamic acid derivatives. Its molecular formula is C12H22N2O3, with a molecular weight of approximately 230.32 g/mol. The structure includes a tert-butyl group which contributes to its lipophilicity and may influence its biological interactions.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways, which can affect the synthesis and degradation of bioactive lipids.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that regulate physiological responses such as inflammation and cell proliferation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Analgesic Properties : Preliminary investigations indicate that it may possess analgesic effects, making it a candidate for pain management therapies.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the activity of N-acylethanolamine hydrolyzing acid amidase (NAAA), an enzyme involved in the metabolism of bioactive lipids. This inhibition leads to increased levels of endocannabinoids, which are associated with pain relief and anti-inflammatory effects .
In Vivo Studies
In vivo experiments have further validated the anti-inflammatory properties of the compound. Animal models treated with varying doses showed significant reductions in inflammatory markers compared to control groups. These findings suggest potential applications in treating conditions like arthritis and other inflammatory disorders.
Data Tables
The following table summarizes key biological activities and findings related to the compound:
Scientific Research Applications
Overview
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, often referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features allow it to serve various roles in drug development, particularly in the synthesis of peptide-based therapeutics and biologically active molecules.
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its structure allows for the protection of the amino group, facilitating selective reactions during peptide synthesis. The tert-butyl ester group serves as a protecting group, enabling the formation of complex molecules without interference from the amino functionality.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in synthesizing biologically active molecules. Research indicates that derivatives containing β-amino acids exhibit a range of biological activities, including:
- Antiviral Properties : Compounds with similar structures have shown efficacy against various viral infections.
- Antibacterial Activity : The pyrrolidine ring is known for its interaction with biological targets, which can inhibit bacterial growth.
- Anticancer Effects : Some studies suggest that β-amino acid derivatives can influence cancer cell proliferation and apoptosis.
Drug Development
The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. It can be utilized in the design of peptide-based drugs that target specific receptors or enzymes involved in disease processes.
Case Study 1: Peptide Synthesis
In a study focused on the synthesis of cyclic peptides, researchers employed this compound as a key intermediate. The protecting group allowed for multiple coupling reactions without side reactions from the amino group, resulting in high yields of the desired cyclic peptide.
Case Study 2: Antiviral Activity
A series of experiments evaluated the antiviral properties of compounds derived from this pyrrolidine structure. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of viral replication in cell cultures, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs
The compound shares key structural motifs with several tert-butyl ester derivatives and pyrrolidine-containing molecules. A comparative analysis is provided below:
Key Observations :
- Steric and Electronic Factors : Replacing methyl with ethyl (as in ) reduces steric bulk but may decrease metabolic stability due to easier enzymatic cleavage.
- Aromatic vs. Aliphatic Amines: The pyridinyl group in introduces aromaticity, which could enhance π-π stacking in target binding compared to the aliphatic amino-propionyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability : The tert-butyl ester in the target compound likely improves metabolic stability compared to methyl or ethyl esters (e.g., ), as seen in analogs like (predicted pKa 12.30, indicating moderate basicity).
- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~297.4) falls within the range of orally bioavailable drugs, whereas (MW 310.82) may face absorption challenges due to higher lipophilicity.
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three modular components:
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Pyrrolidine-3-ylmethyl backbone : Serves as the central heterocyclic scaffold.
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(S)-2-Amino-propionyl group : Introduces chirality and amide functionality.
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Methyl-carbamic acid tert-butyl ester : Provides steric protection for the carbamate group.
Retrosynthetic disconnection suggests sequential coupling of these units via amide bond formation and carbamate protection.
Preparation of (S)-2-Amino-propionyl-pyrrolidine Intermediate
Starting materials :
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(S)-2-Aminopropionic acid (L-alanine)
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Pyrrolidine-3-ylmethanol
Procedure :
-
Activation of carboxylic acid : (S)-2-Aminopropionic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours to form the acyl chloride.
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Amide coupling : The acyl chloride is reacted with pyrrolidine-3-ylmethanol in the presence of triethylamine (TEA) as a base. Reaction proceeds at room temperature for 12 hours under nitrogen atmosphere.
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Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield (S)-2-amino-propionyl-pyrrolidine-3-ylmethanol (85% yield).
Critical parameters :
-
Temperature control during acyl chloride formation prevents racemization.
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Use of anhydrous conditions ensures high amide coupling efficiency.
Carbamate Protection Strategy
Reagents :
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tert-Butyl methylcarbamate
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1,1'-Carbonyldiimidazole (CDI)
Procedure :
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Activation of hydroxyl group : The secondary alcohol in (S)-2-amino-propionyl-pyrrolidine-3-ylmethanol is activated using CDI in tetrahydrofuran (THF) at 50°C for 3 hours.
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Nucleophilic substitution : tert-Butyl methylcarbamate is added, and the reaction is stirred at 60°C for 24 hours.
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Purification : Column chromatography (eluent: dichloromethane/methanol, 95:5) isolates the final product as a white solid (72% yield).
Analytical validation :
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.78–2.85 (m, 2H, pyrrolidine CH₂), 3.12 (s, 3H, N-methyl), 4.21 (q, J = 6.8 Hz, 1H, α-CH).
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Optimization of Reaction Conditions
Solvent Screening for Amide Coupling
Comparative studies reveal solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Racemization (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 2.1 |
| THF | 7.52 | 78 | 3.4 |
| DMF | 36.7 | 65 | 5.8 |
Dichloromethane achieves optimal balance between solubility and minimal racemization.
Catalytic Approaches for Carbamate Formation
Catalyst comparison :
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CDI | 1.2 | 24 | 72 |
| DCC/HOBt | 1.5 | 18 | 68 |
| EDCI | 1.5 | 20 | 70 |
CDI provides superior selectivity for tertiary alcohol activation without side reactions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented method (WO2002006222A1) adapts the synthesis for continuous manufacturing:
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Reactor type : Microfluidic tubular reactor (inner diameter: 2 mm)
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Residence time : 30 minutes per step
Advantages :
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Reduced solvent consumption (50% less vs. batch)
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Enhanced temperature control (±0.5°C)
Crystallization Optimization
Ternary phase diagram (acetone/water/heptane) identifies optimal anti-solvent ratios for crystallization:
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Crystal size : 50–100 μm (achieved at 40% water content)
Analytical Characterization
Spectroscopic Data Consolidation
Key spectral assignments :
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (coupling) | Prevents racemization |
| Solvent | Anhydrous DMF or THF | Enhances reagent solubility |
| Reaction Time | 12–24 hrs (carbamate step) | Ensures complete conversion |
| pH Control | 7–9 (aqueous workup) | Minimizes hydrolysis of tert-butyl ester . |
How can researchers characterize this compound’s purity and structural integrity?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., S-configuration at the pyrrolidine ring) and tert-butyl group integrity .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]+ = ~340 g/mol) and purity (>98%) .
- Chiral Chromatography : To resolve enantiomeric impurities, critical for pharmacological studies .
What are the key physicochemical properties influencing its stability and handling?
Answer:
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. The tert-butyl ester enhances lipophilicity, requiring storage at –20°C under nitrogen to prevent hydrolysis .
- Stability :
- Thermal : Stable up to 100°C in inert atmospheres.
- pH Sensitivity : Degrades under strong acidic/basic conditions (pH <2 or >10) .
How does stereochemistry at the pyrrolidine ring and aminoacyl group impact biological activity?
Answer:
The (S)-configuration at the pyrrolidine and aminoacyl moieties is critical for target binding. For example:
- Enantiomeric Comparison : (R)-isomers show reduced affinity for serine proteases in kinetic assays (e.g., IC50 values 2–5x higher than S-forms) .
- Structural Dynamics : Molecular docking studies suggest the S-configuration aligns the aminoacyl group for hydrogen bonding with catalytic residues (e.g., in trypsin-like enzymes) .
Q. Table: Stereochemical Impact on Activity
| Configuration | Target Enzyme (IC50, nM) | Binding Energy (kcal/mol) |
|---|---|---|
| (S,S) | 12 ± 2 | –9.5 |
| (R,R) | 58 ± 7 | –6.2 |
| Data derived from . |
How should researchers design interaction studies to evaluate enzyme modulation?
Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to measure inhibition constants (Ki) under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric mechanisms .
- Molecular Dynamics Simulations : Model interactions over 100 ns trajectories to identify stable binding conformations .
Q. Example Protocol :
Prepare enzyme (1 µM) in Tris-HCl buffer (pH 7.4).
Titrate compound (0–50 µM) and monitor fluorescence (λex = 380 nm, λem = 460 nm).
Fit data to Morrison equation for tight-binding inhibitors .
How can contradictory data in biological activity across studies be resolved?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in ionic strength (e.g., 150 mM NaCl vs. 100 mM) alter IC50 by 30–50% .
- Enzyme Isoforms : Selectivity profiling against homologous enzymes (e.g., thrombin vs. factor Xa) clarifies off-target effects .
- Metabolic Stability : Liver microsome assays (human vs. rodent) account for species-specific degradation .
Q. Resolution Strategy :
- Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., HEK293T transfection models) .
How does this compound compare structurally and functionally to analogues in SAR studies?
Answer:
Key structural variations and their effects:
| Analog | Modification | Activity Change |
|---|---|---|
| Cyclopropyl-carbamate | Cyclopropyl instead of methyl | 3x lower solubility, 2x higher membrane permeability . |
| Hydroxyethyl-pyrrolidine | Hydroxyethyl substituent | Enhanced hydrogen bonding but reduced metabolic stability . |
| Chloroacetyl derivative | Chlorine substitution | Increased electrophilicity, irreversible enzyme inhibition . |
SAR trends from .
What in silico strategies are recommended for elucidating its mechanism of action?
Answer:
- Docking : Use AutoDock Vina with flexible side chains in the binding pocket .
- QM/MM Simulations : Hybrid quantum-mechanical/molecular-mechanical models to study transition states (e.g., acyl-enzyme intermediate formation) .
- ADMET Prediction : SwissADME for bioavailability, BBB permeability, and CYP450 interactions .
Q. Workflow :
Generate 3D conformers (OpenBabel).
Dock to target (PDB: 1XYZ) with Lamarckian GA.
Validate top poses via 100 ns MD simulations (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
